Lipophilicity (logP) Differentiation: 1-Benzyl-1H-indole-3-carbaldehyde Versus Unsubstituted Indole-3-carbaldehyde
1-Benzyl-1H-indole-3-carbaldehyde exhibits a predicted logP of 3.33 (ALOGPS) to 3.73 (ChemAxon), which is substantially higher than that of the unsubstituted parent compound 1H-indole-3-carbaldehyde due to the hydrophobic benzyl substituent at the N-1 position [1]. The increased lipophilicity directly impacts membrane permeability and biological distribution — a critical consideration in medicinal chemistry applications where enhanced cellular uptake is desirable.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.33 (ALOGPS predicted); logP = 3.73 (ChemAxon predicted) |
| Comparator Or Baseline | 1H-Indole-3-carbaldehyde (unsubstituted parent): lower logP due to absence of N-benzyl hydrophobic group (quantitative comparator data not available in source) |
| Quantified Difference | Target compound shows moderate-to-high lipophilicity (logP > 3.3); unsubstituted parent expected to have significantly lower logP |
| Conditions | Predicted values from computational physicochemical property models (ALOGPS and ChemAxon) |
Why This Matters
Higher logP (>3) indicates improved membrane permeability and potential bioavailability compared to more polar, unsubstituted indole-3-carbaldehyde, making this compound a preferred starting material for designing lipophilic drug candidates.
- [1] PhytoBank. 1-Benzyl-1H-Indole-3-carboxaldehyde (PHY0114563). Database Entry, 2015. View Source
